2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid
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Description
Scientific Research Applications
Applications in Chemical Synthesis
The chemical compound "2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid" and its derivatives have been explored primarily in the realm of chemical synthesis and structural analysis. For instance, a series of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids were synthesized, targeting subsequent microbiological investigation. These compounds exhibited specific bromination patterns and heterocyclization behavior under certain conditions (Ukrainets et al., 2009).
Synthesis and Bioactivity Studies
A number of studies focused on the synthesis and bioactivity of various compounds involving the pyrimidine structure. For instance, triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters were synthesized, and their structures and preliminary biological activities were tested (Zhou Hong-fang, 2009). Another study involved the electrophilic heterocyclization of 6-alken(yn)ylsulfanyl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, leading to various pyrazolothiazolopyrimidine derivatives (Bentya et al., 2008).
Polymorphism and Structural Analysis
The polymorphic forms of compounds related to this chemical structure were studied, highlighting the non-planar nature of these molecules and their specific intermolecular interactions, as seen in the study of the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid (Ramos Silva et al., 2011).
properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S/c12-6(13)5-4-14-8(11-5)15-7-9-2-1-3-10-7/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGXWWFWYRDLCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=NC(=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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